molecular formula C6H8F2O3 B2492026 5,5-Difluorooxane-2-carboxylic acid CAS No. 1426135-66-1

5,5-Difluorooxane-2-carboxylic acid

Cat. No.: B2492026
CAS No.: 1426135-66-1
M. Wt: 166.124
InChI Key: QVMJWPBLYLFYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluorooxane-2-carboxylic acid is a useful research compound. Its molecular formula is C6H8F2O3 and its molecular weight is 166.124. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotransformation and Environmental Applications

  • Biotransformation by Fungi : A study by Tseng, Wang, Szostek, & Mahendra (2014) explored the biotransformation of 6:2 fluorotelomer alcohol by the fungus Phanerochaete chrysosporium. This research is crucial as 6:2 FTOH-derived compounds can transform into more degradable polyfluoroalkylcarboxylic acids, offering potential in bioremediation of fluoroalkyl substances in the environment.

  • Photolysis and Chemical Transformations : The photolysis of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane, closely related to the subject compound, leads to stable carboxylic acids. This reaction, studied by Nikolaev, Khimich, & Korobitsyna (1985), could be relevant in understanding the chemical pathways and stability of similar compounds (Nikolaev, Khimich, & Korobitsyna, 1985).

  • Microbial Degradation of Polyfluoroalkyl Chemicals : Liu & Mejia Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, which can result in perfluoroalkyl carboxylic acids. Understanding the degradation pathways and potential environmental impacts of these compounds is essential for environmental management (Liu & Mejia Avendaño, 2013).

Chemical Synthesis and Catalysis

  • Deoxyfluorination of Carboxylic Acids : Wang, Wang, Huang, Ni, & Hu (2021) developed a novel method using 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) for the deoxyfluorination of carboxylic acids to produce acyl fluorides. This method could be applicable in modifying compounds like 5,5-Difluorooxane-2-carboxylic acid for various synthetic applications (Wang et al., 2021).

  • Catalysis in Organic Synthesis : The use of 5-norbornene-2-carboxylic acid in a palladium/XPhos complex as a catalytic system for the construction of complex organic structures was explored by Liu, Qian, Gao, Wang, Cheng, Wei, Liu, & Zhou (2018). This study highlights the potential role of carboxylic acid derivatives in catalytic processes in organic synthesis (Liu et al., 2018).

Environmental Chemistry and Polymer Science

  • Carboxylation Reactions in Polymer Synthesis : Drault, Snoussi, Thuriot-Roukos, Itabaiana, Paul, & Wojcieszak (2021) investigated the direct CO2 carboxylation of furoic acid salts to synthesize important biomass derivatives. This research provides insight into the potential use of similar carboxylic acids in producing eco-friendly polymers (Drault et al., 2021).

  • Polymeric Applications of Carboxylic Acids : Research by Kobayashi, Yokoyama, & Saegusa (1980) on the copolymerization of 2-phenoxy-1,3,2-dioxaphosphorinanes with α-keto acids, involving deoxygenation, provides a foundation for understanding how carboxylic acids like this compound can be used in advanced polymer synthesis (Kobayashi, Yokoyama, & Saegusa, 1980).

Mechanism of Action

Target of Action

Carboxylic acids, in general, are known to undergo decarboxylation . This process involves the removal of a carbon dioxide molecule from the carboxylic acid, resulting in the formation of a new compound .

Biochemical Pathways

The decarboxylation of carboxylic acids is a well-known biochemical process . This process can lead to the formation of new compounds, which can then participate in various biochemical pathways.

Result of Action

The decarboxylation of carboxylic acids, a potential reaction for 5,5-difluorooxane-2-carboxylic acid, results in the formation of new compounds . These new compounds can have various effects at the molecular and cellular levels, depending on their specific structures and properties.

Properties

IUPAC Name

5,5-difluorooxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-6(8)2-1-4(5(9)10)11-3-6/h4H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMJWPBLYLFYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426135-66-1
Record name 5,5-difluorooxane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.